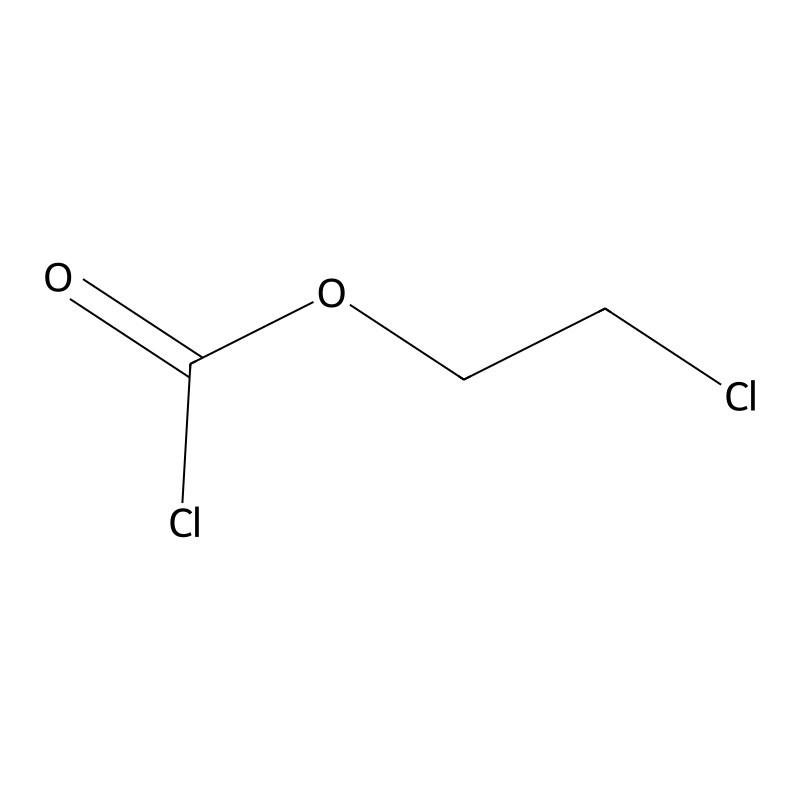

2-Chloroethyl chloroformate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in alcohol, ether, acetone, benzene

Synonyms

Canonical SMILES

Here are some examples of its applications in synthesis:

- Protecting Group: 2-Chloroethyl chloroformate can be used to protect alcohols and phenols as 2-chloroethoxycarbonyl esters. These esters are stable under various reaction conditions but can be readily cleaved using mild bases or nucleophiles. For instance, 2-chloroethyl chloroformate is used in the synthesis of (4S)-4-hydroxymethyl-N-[(αR)-α-methylbenzyl]-2-oxazolidinone, a key intermediate in the preparation of bioactive molecules [].

- Synthesis of Precursors: 2-Chloroethyl chloroformate can be used to synthesize precursors for various complex molecules. For example, it is used in the preparation of propargyl dienamide (ll), a precursor to allenic dienamides, which exhibit antitumor activity [].

Biological Activity

While not extensively researched, there are some documented instances of 2-Chloroethyl chloroformate exhibiting biological activity:

Antiviral Properties

Studies have shown that 2-Chloroethyl chloroformate can inhibit the NS3 protease of the Human Immunodeficiency Virus (HIV) []. NS3 protease is a crucial enzyme for viral replication, and its inhibition can potentially hinder viral growth.

GABAergic Effects

In vivo studies suggest that 2-Chloroethyl chloroformate can act on gamma-aminobutyric acid (GABA) receptors in the brain, leading to the inhibition of locomotor activity []. GABA is a major inhibitory neurotransmitter in the central nervous system, and its modulation can influence various neurological processes.

2-Chloroethyl chloroformate is a colorless to yellow liquid with the molecular formula and a molecular weight of approximately 142.97 g/mol. This compound is classified as an acid halide, specifically a chloroformate, and is known for its reactivity with water and various organic compounds. It decomposes slowly in the presence of water, producing ethanol, hydrogen chloride, and carbon dioxide, and can release hydrogen chloride fumes when exposed to moist air . Due to its hazardous nature, it is considered extremely toxic and poses significant health risks upon inhalation, ingestion, or skin contact .

CECF is a hazardous compound. It is:

- Toxic: Exposure can cause skin, eye, and respiratory tract irritation.

- Corrosive: Reacts with water and releases toxic fumes.

- Formation of Carbonates: It is utilized in the synthesis of artemisinin-derived dimer carbonates and thiocarbonates, which exhibit antimalarial activity .

- N-dealkylation: This compound can serve as an N-dealkylating agent in organic synthesis, facilitating the removal of alkyl groups from nitrogen-containing compounds .

- Reactivity with Alcohols and Amines: It reacts vigorously with alcohols and amines, leading to the formation of esters or amides, respectively. This reactivity must be handled with caution due to the potential for violent reactions .

The biological activity of 2-chloroethyl chloroformate is primarily linked to its use in pharmaceutical applications. Its derivatives have shown promise as antimalarial agents due to their ability to form biologically active compounds through various synthetic routes. Additionally, exposure to this compound can lead to severe respiratory irritation and other toxic effects, indicating its hazardous nature rather than therapeutic benefits .

The synthesis of 2-chloroethyl chloroformate typically involves chlorination reactions:

- Chlorination of Ethyl Chloroformate: Ethyl chloroformate can be chlorinated using molecular chlorine in the presence of a free radical initiator such as azobisisobutyronitrile. The reaction proceeds under controlled conditions to selectively produce 1-chloroethyl chloroformate and 2-chloroethyl chloroformate .

- Fractional Distillation: After chlorination, the products can be separated via fractional distillation under vacuum conditions to purify the desired compound from by-products .

2-Chloroethyl chloroformate has several applications:

- Pharmaceutical Industry: It is used as a reagent in the synthesis of various pharmaceuticals, particularly those targeting malaria.

- Organic Synthesis: The compound serves as a versatile building block for synthesizing esters and amides through its reactivity with alcohols and amines.

- Protecting Groups: It can be employed to form protecting groups in organic synthesis, aiding in the selective functionalization of complex molecules .

Studies on the interactions of 2-chloroethyl chloroformate reveal significant concerns regarding its toxicity:

- Inhalation Risks: Acute exposure can lead to respiratory tract irritation and potential pulmonary edema after prolonged exposure .

- Skin and Eye Contact: The compound is corrosive and can cause severe burns upon contact with skin or eyes .

- Chemical Compatibility: It is incompatible with strong oxidizing agents and certain metals, which may lead to violent reactions if mishandled .

Several compounds share structural or functional similarities with 2-chloroethyl chloroformate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl Chloroformate | Less reactive; used in similar synthetic applications | |

| Methyl Chloroformate | Used as a reagent for methylation reactions | |

| 1-Chloroethyl Chloroformate | Isomeric form; different reactivity profile |

Uniqueness of 2-Chloroethyl Chloroformate

What sets 2-chloroethyl chloroformate apart from its analogs is its specific reactivity profile as an acid halide that allows for selective reactions in organic synthesis. Its role in creating biologically active compounds makes it particularly valuable in pharmaceutical chemistry. Moreover, its hazardous nature necessitates stringent handling protocols that distinguish it from less toxic alternatives like ethyl or methyl chloroformates .

Physical Description

Color/Form

XLogP3

Boiling Point

155.0 °C

155 °C

Density

1.3847 @ 20 °C/4 °C

UNII

GHS Hazard Statements

H314 (95.35%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331 (88.37%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Acute Toxic

Impurities

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Most chloroformate production is used captively and production figures are not available /chloroformic esters/

Can be prepared by reacting phosgene with ethylene oxide